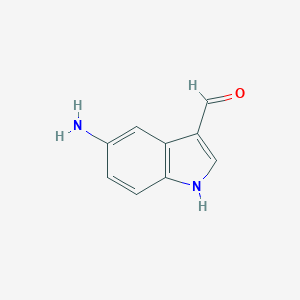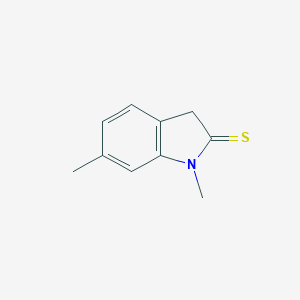
1,6-Dimethylindoline-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethylindoline-2-thione (DMIT) is a heterocyclic organic compound that contains a nitrogen and sulfur atom in its ring structure. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.
作用机制
The exact mechanism of action of 1,6-Dimethylindoline-2-thione is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It is also thought to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
生化和生理效应
1,6-Dimethylindoline-2-thione has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and DNA damage. It has also been shown to inhibit the growth of cancer cells and enhance the immune system. These effects make it a promising candidate for the development of new drugs and therapies.
实验室实验的优点和局限性
One of the main advantages of using 1,6-Dimethylindoline-2-thione in lab experiments is its unique properties. It exhibits antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using 1,6-Dimethylindoline-2-thione in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain solutions.
未来方向
There are several future directions for the research on 1,6-Dimethylindoline-2-thione. One possible direction is the development of new drugs and therapies based on its unique properties. Another direction is the investigation of its potential as a natural preservative in the food industry. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of science.
Conclusion:
In conclusion, 1,6-Dimethylindoline-2-thione is a heterocyclic organic compound that exhibits unique properties, including antioxidant, anti-inflammatory, and anticancer activities. Its synthesis method is reliable and efficient, and it has been used in various scientific research applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of science.
合成方法
The synthesis of 1,6-Dimethylindoline-2-thione involves the reaction of 2-amino-3,5-dimethylbenzoic acid with carbon disulfide and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain 1,6-Dimethylindoline-2-thione. This synthesis method has been reported in various scientific journals and is considered to be a reliable and efficient method for obtaining high purity 1,6-Dimethylindoline-2-thione.
科学研究应用
1,6-Dimethylindoline-2-thione has been used in various scientific research applications due to its unique properties. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to possess antimicrobial and antifungal properties. These properties make it a promising candidate for the development of new drugs and therapies.
属性
CAS 编号 |
156136-67-3 |
|---|---|
产品名称 |
1,6-Dimethylindoline-2-thione |
分子式 |
C10H11NS |
分子量 |
177.27 g/mol |
IUPAC 名称 |
1,6-dimethyl-3H-indole-2-thione |
InChI |
InChI=1S/C10H11NS/c1-7-3-4-8-6-10(12)11(2)9(8)5-7/h3-5H,6H2,1-2H3 |
InChI 键 |
OSNMWSIWAZUHAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CC(=S)N2C)C=C1 |
规范 SMILES |
CC1=CC2=C(CC(=S)N2C)C=C1 |
同义词 |
2H-Indole-2-thione, 1,3-dihydro-1,6-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



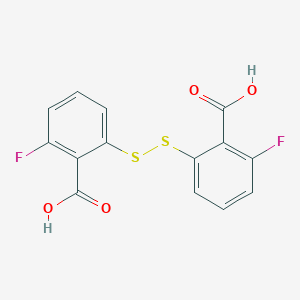

![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)
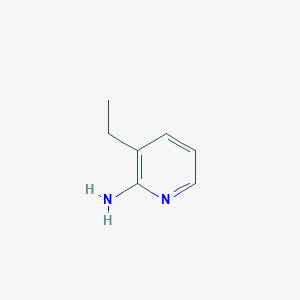
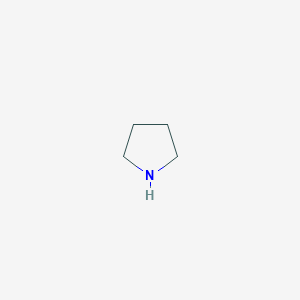

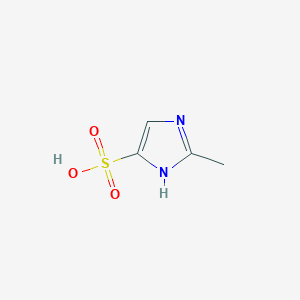
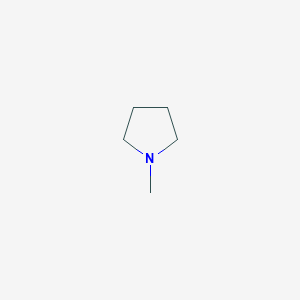
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)
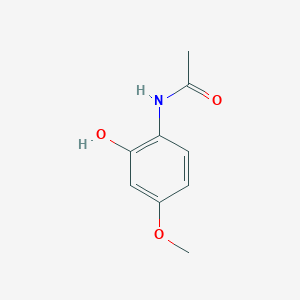
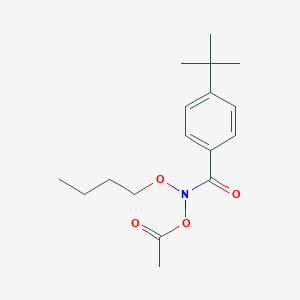
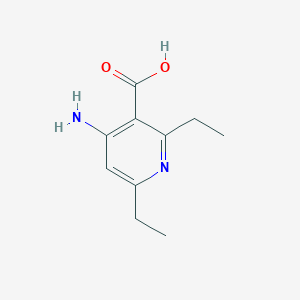
![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)
